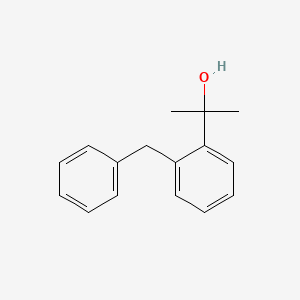

2-(2-Benzylphenyl)propan-2-OL

Overview

Description

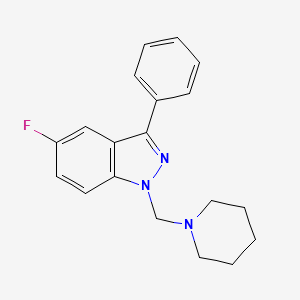

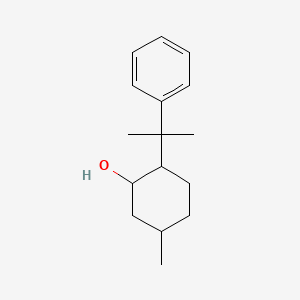

“2-(2-Benzylphenyl)propan-2-OL” is a tertiary alcohol featuring a 2-benzyl-phenyl substituent . It has a molecular formula of C16H18O .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group attached to a phenyl group, with a propan-2-ol group attached to the phenyl group . The molecule has an average mass of 226.314 Da and a monoisotopic mass of 226.135757 Da .Scientific Research Applications

Flavorings in Animal Feed

2-(2-Benzylphenyl)propan-2-OL, as part of chemical group 6, is used in flavorings for animal species. These compounds have been found safe for salmonids, veal calves, cattle, pigs, and poultry at certain concentrations in feed. They are considered irritants to skin, eyes, and respiratory tracts, and skin sensitizers. Moreover, they are safe for soil and aquatic compartments based on predictions from chemical structure (Westendorf, 2012).

Synthesis of Isochromans

1-(2-Vinylphenyl)propan-2-ols, which can be easily prepared from 2-bromostyrenes and epoxides, undergo cyclization reactions with hydriodic acid or iodine to yield isochromans. These compounds are significant in the synthesis of various chemical structures, highlighting the versatility of this compound derivatives in chemical synthesis (Kobayashi et al., 2010).

Molecular Interaction Studies

Studies on binary mixtures of propan-2-ol with alkyl benzoates have been conducted to understand molecular interactions. These studies, which utilize dielectric permittivity and other measurements, provide insights into the behavior of this compound in different molecular environments, useful in fields like solution chemistry and material science (Mohan et al., 2011).

Kinetic Resolution in Pharmaceutical Chemistry

This compound derivatives have been used in the lipase-catalyzed kinetic resolution of rac-2-phenylpropan-1-ol derivatives. This process is important for obtaining chiral building blocks for the synthesis of bio-active compounds, indicating its application in the field of pharmaceutical chemistry and drug development (Sharif Mohammed Shafioul & Cheong, 2012).

Safety and Hazards

While specific safety and hazard information for “2-(2-Benzylphenyl)propan-2-OL” was not found, it’s important to handle all chemicals with care. General safety measures include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using personal protective equipment as required .

properties

IUPAC Name |

2-(2-benzylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O/c1-16(2,17)15-11-7-6-10-14(15)12-13-8-4-3-5-9-13/h3-11,17H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSVMDLPFIKTIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Bromoethyl)sulfanyl]cyclohexane](/img/structure/B3272908.png)

![Benzenemethanamine, N-(phenylmethyl)-N-[(trimethylsilyl)oxy]-](/img/structure/B3272949.png)

![8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B3272988.png)